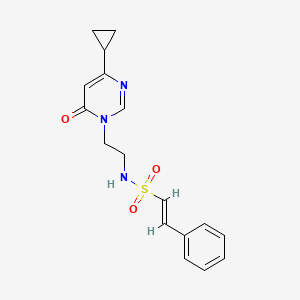

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

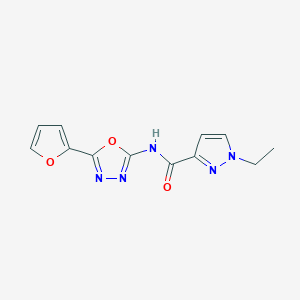

“N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide” is a complex organic compound. It contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Aplicaciones Científicas De Investigación

Neuroprotective Agents

Compounds structurally related to N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide, such as those involving piperidine and related moieties, have been studied for their neuroprotective properties. For instance, CP-101,606, an N-methyl-D-aspartate (NMDA) receptor antagonist with structural similarities to ifenprodil, has shown potent neuroprotective activity, especially in hippocampal neurons, highlighting a selective affinity for NR2B subunit-containing receptors in the forebrain (F. Menniti et al., 1997). This suggests potential neuroprotective research applications for compounds with related structures, focusing on mitigating glutamate toxicity and offering protection against neurodegenerative conditions.

Analgesic and Anti-inflammatory Properties

Derivatives of piperidine, such as 4β-Methoxy-4α-phenyl-3α, 5α-propanopiperidine, have been examined for their analgesic and antitussive activities. The introduction of specific substituents into the phenyl group of these derivatives can significantly enhance their analgesic and anti-inflammatory effects (E. Oki et al., 1974). This indicates a potential application area for N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide in developing novel analgesic or anti-inflammatory agents with optimized pharmacological profiles.

Electrocatalytic Reactions and Oxidation Processes

N-Oxyl compounds, including those with piperidine structures, are utilized as catalysts for selective oxidation of organic molecules. These compounds are beneficial in both laboratory and industrial applications for electrocatalytic reactions and oxidation processes. The electrochemical properties and applications of aminoxyls and related reagents in electrosynthesis highlight their significance in chemical transformations (J. Nutting et al., 2018). Research into N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide could explore similar catalytic or electrochemical applications, contributing to the development of new oxidation methods or catalysts.

Direcciones Futuras

Piperidine-containing compounds play a significant role in the pharmaceutical industry, and their synthesis has long been widespread . Thus, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a vibrant field of research with many potential future directions.

Propiedades

IUPAC Name |

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c25-19-10-13-24(14-11-19)22(27)16-17-6-8-18(9-7-17)23-21(26)12-15-28-20-4-2-1-3-5-20/h1-9,19,25H,10-16H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQLFHMWDUPGON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Hydroxy-5-{[(2,4,6-trifluorophenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2425544.png)

![1-(2-(3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone dihydrochloride](/img/structure/B2425545.png)

![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]prop-2-enamide](/img/structure/B2425550.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425553.png)

![methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate](/img/structure/B2425555.png)

![5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2425557.png)

![1-[(2-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2425563.png)